

Canadine CAS number and chemical identifiers

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Compound of Interest

Compound Name: **Canadine**
Cat. No.: **B1168894**

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Canadine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a naturally occurring isoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of **Canadine**, with a focus on its chemical identity, and available data on its biological mechanisms. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of **Canadine**-based therapeutics.

Chemical Identifiers

Canadine exists in different stereoisomeric forms, including a racemic mixture ((\pm)-**Canadine**) and its individual enantiomers, (S)-(-)-**Canadine** and (R)-(+)-**Canadine**. The chemical identifiers for these forms are crucial for accurate documentation and research.

Identifier	(±)-Canadine (Racemic)	(S)-(-)-Canadine	(R)-(+)-Canadine
CAS Number	522-97-4[1][2][3][4]	5096-57-1[5][6][7]	2086-96-6[8][9]
PubChem CID	34458[1][10]	21171[2][10]	443422[8][10]
IUPAC Name	16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{15,20}]henico sa-2,4(8),9,15(20),16,18-hexaene[1]	(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{15,20}]henico sa-2,4(8),9,15(20),16,18-hexaene[5]	(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{15,20}]henico sa-2,4(8),9,15(20),16,18-hexaene[8]
SMILES	COC1=C(C2=C(CC3C4=CC5=C(C=N3C2)OCO5)C=C1)OC[10]	COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[5]	COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[8]
InChI Key	VZTUIEROBZXUFA-UHFFFAOYSA-N[10]	VZTUIEROBZXUFA-INIZCTEOSA-N[2][5][7]	VZTUIEROBZXUFA-MRXNPFEDSA-N[8]
Molecular Formula	C ₂₀ H ₂₁ NO ₄ [1][2][3][11]	C ₂₀ H ₂₁ NO ₄ [2][5][6][7]	C ₂₀ H ₂₁ NO ₄ [8]
Molecular Weight	339.39 g/mol [1][3][11]	339.39 g/mol [5][6]	339.4 g/mol [8]
Synonyms	dl-Tetrahydroberberine, Xanthopuccine[1][2][3]	(-)Canadine, (S)-Tetrahydroberberine[7][12]	(+)-Canadine, (R)-(+)-Tetrahydroberberine[8][9]

Pharmacological Profile and Signaling Pathways

(S)-**Canadine**, also known as (S)-Tetrahydroberberine, is a pharmacologically active alkaloid. It has been identified as a dopamine D₂ receptor antagonist and a serotonin 5-HT_{1A} receptor agonist. Furthermore, it is known to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons and exhibits antioxidant and anti-inflammatory properties. There is also evidence to suggest its role in activating the Akt signaling pathway.

Dopamine D2 Receptor Antagonism

The antagonistic activity of **Canadine** at the dopamine D2 receptor is a key aspect of its pharmacological profile. This interaction suggests potential applications in conditions where modulation of dopaminergic neurotransmission is desired.

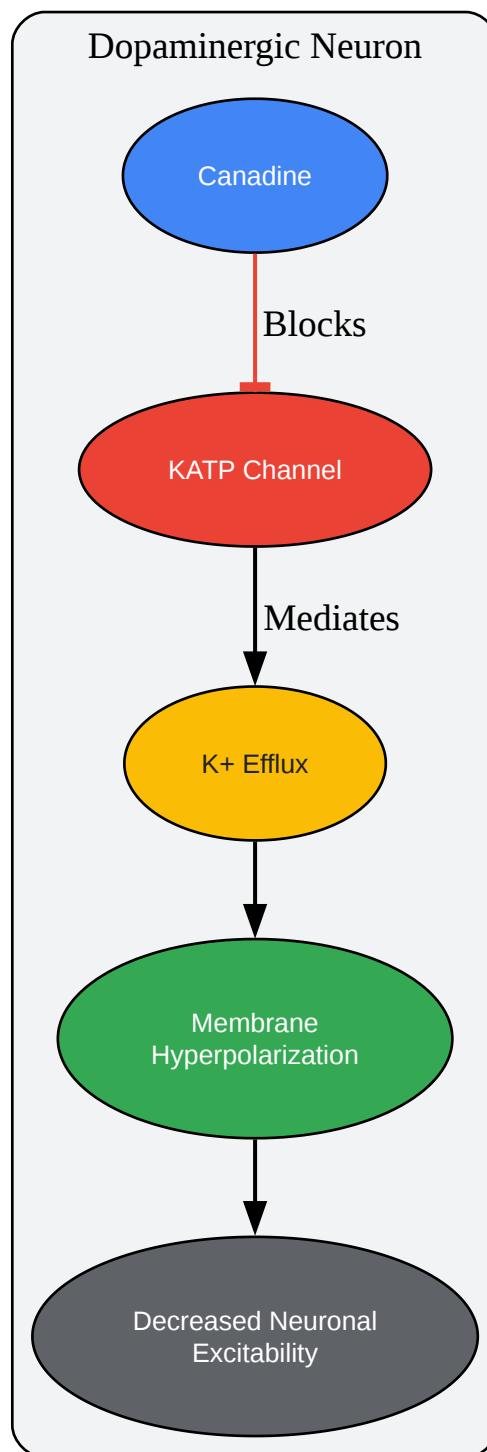


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Canadine's antagonistic action on the Dopamine D2 receptor.

KATP Channel Blocking in Dopaminergic Neurons

(S)-**Canadine** has been shown to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons. This action can influence neuronal excitability and may contribute to its neuroprotective effects.



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Mechanism of **Canadine**'s KATP channel blockade in neurons.

Experimental Protocols

Perforated Patch-Clamp Recording for KATP Channel Activity

Objective: To assess the effect of Tetrahydroberberine (THB), the racemic form of **Canadine**, on ATP-sensitive potassium (KATP) channels in acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta.

Methodology:

- Neuron Dissociation: Dopaminergic neurons are acutely dissociated from the substantia nigra pars compacta of rats.
- Electrophysiological Recording: Perforated patch-clamp recordings are performed in the current-clamp mode. This technique allows for the measurement of the cell's membrane potential while maintaining the integrity of the intracellular environment.
- Channel Opening: Functional KATP channels are opened by the persistent perfusion of rotenone, an inhibitor of complex I of the mitochondrial respiratory chain, which leads to a decrease in intracellular ATP levels.
- Drug Application: Tetrahydroberberine is applied to the bath solution at varying concentrations.
- Data Analysis: The effect of THB on the opened KATP channels is measured by observing changes in the neuronal membrane potential. A blockade of the channels will result in membrane depolarization.

This protocol is based on the methodology described in the study by Wu et al. (2010), which demonstrated that Tetrahydroberberine reversibly blocks opened KATP channels in a concentration-dependent manner.

Future Directions

The multifaceted pharmacological profile of **Canadine** presents numerous avenues for future research and drug development. Further investigation into its specific interactions with various receptor subtypes and its downstream signaling effects will be crucial for elucidating its full therapeutic potential. The development of optimized synthetic derivatives of **Canadine** could

also lead to compounds with enhanced potency and selectivity for specific targets. As research progresses, **Canadine** may emerge as a valuable lead compound for the treatment of a range of neurological and inflammatory disorders.

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